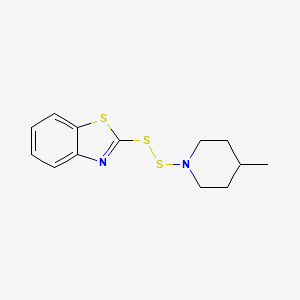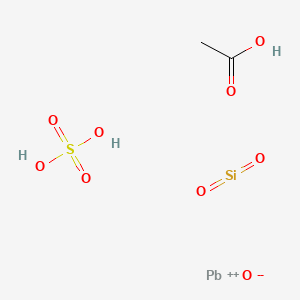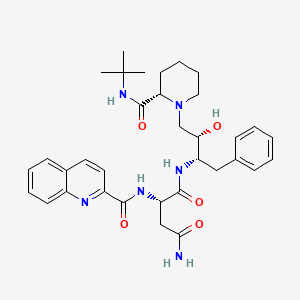
2,3,5-Trimethylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylheptane is a branched alkane with the molecular formula C₁₀H₂₂ It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride or zeolites to facilitate the reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications.
化学反応の分析
Types of Reactions: 2,3,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of halogenated derivatives.
Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Depending on the conditions, products can include 2,3,5-trimethylheptanol, 2,3,5-trimethylheptanone, or 2,3,5-trimethylheptanoic acid.
Halogenation: Products include 2,3,5-trimethylheptyl chloride or bromide.
科学的研究の応用
2,3,5-Trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studies involving the metabolism of branched alkanes often use this compound as a model compound.
Medicine: Research into the pharmacokinetics and biotransformation of hydrocarbons may involve this compound.
Industry: It is used in the formulation of specialty fuels and lubricants due to its desirable combustion properties.
作用機序
The mechanism of action of 2,3,5-Trimethylheptane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of branched methyl groups can influence the reactivity and selectivity of the compound in different reactions. For instance, in oxidation reactions, the methyl groups can stabilize intermediate radicals, leading to specific product formation.
類似化合物との比較
- 2,2,5-Trimethylheptane
- 2,3,3-Trimethylheptane
- 2,3,4-Trimethylheptane
Comparison: 2,3,5-Trimethylheptane is unique due to the specific positioning of its methyl groups, which can affect its physical and chemical properties. For example, the boiling point, melting point, and reactivity can vary significantly compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are critical.
特性
CAS番号 |
20278-85-7 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,3,5-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-9(4)7-10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
InChIキー |
YKPNYFKOKKKGNM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


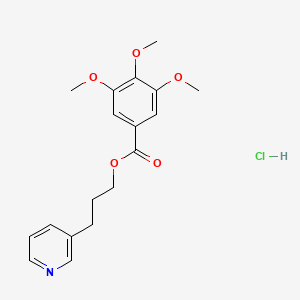
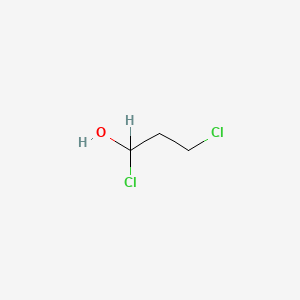
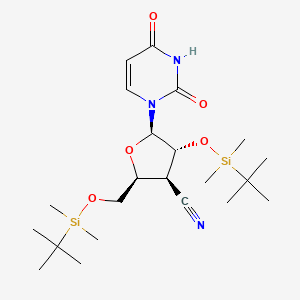
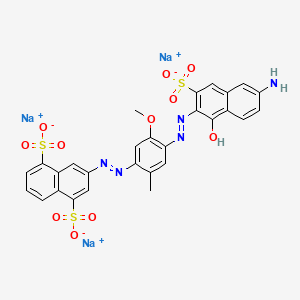

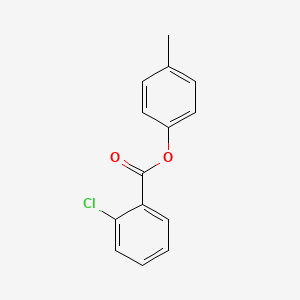
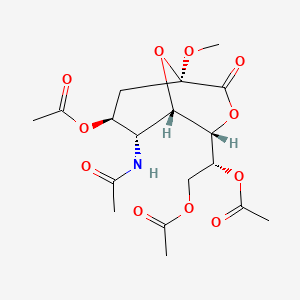

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
